Cas no 1428358-57-9 (3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide)

3-(Benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a benzyloxy group at the 3-position and a thiophene-2-ylmethyl carboxamide moiety at the 5-position. This structure combines aromatic and heteroaromatic components, offering potential utility in medicinal chemistry and material science. The benzyloxy group enhances lipophilicity, while the thiophene moiety may contribute to electronic properties or binding interactions in biological systems. Its well-defined molecular architecture makes it a valuable intermediate for further functionalization or as a scaffold in drug discovery. The compound's stability and synthetic accessibility further support its use in research applications requiring tailored heterocyclic frameworks.
3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide structure
1428358-57-9 structure
Product Name:3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide
CAS No:1428358-57-9
MF:C16H14N2O3S
MW:314.358962535858
CID:5911083
PubChem ID:71802497
Update Time:2025-06-10

3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-phenylmethoxy-N-(thiophen-2-ylmethyl)-1,2-oxazole-5-carboxamide
    • F6404-4753
    • 3-(benzyloxy)-N-(thiophen-2-ylmethyl)isoxazole-5-carboxamide
    • 3-(benzyloxy)-N-[(thiophen-2-yl)methyl]-1,2-oxazole-5-carboxamide
    • 1428358-57-9
    • VU0547330-1
    • AKOS024554207
    • 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide
    • Inchi: 1S/C16H14N2O3S/c19-16(17-10-13-7-4-8-22-13)14-9-15(18-21-14)20-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
    • InChI Key: JRHKQYQDBOPSFV-UHFFFAOYSA-N
    • SMILES: O1C(C(NCC2SC=CC=2)=O)=CC(OCC2=CC=CC=C2)=N1

Computed Properties

  • Exact Mass: 314.07251349g/mol
  • Monoisotopic Mass: 314.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 363
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 92.6Ų

3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide Pricemore >>

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Additional information on 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide

Introduction to 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide (CAS No. 1428358-57-9)

3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 1428358-57-9, represents a novel molecular structure that integrates various pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development. The presence of both benzyloxy and thiophen-2-yl substituents in its molecular framework suggests potential interactions with biological targets, which are critical for designing effective therapeutic agents.

The core structure of this compound, an oxazole derivative, is known for its versatility in medicinal chemistry. Oxazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The incorporation of the N-(thiophen-2-yl)methyl group enhances the compound's complexity and may contribute to its binding affinity and selectivity towards specific biological receptors. This makes 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide a subject of intense interest for researchers aiming to develop innovative treatments for various diseases.

In recent years, there has been a surge in the exploration of heterocyclic compounds due to their unique chemical properties and biological relevance. The oxazole ring, in particular, has been extensively studied for its role in drug design. Its ability to form stable complexes with biological targets and its structural flexibility make it an ideal scaffold for developing new pharmaceuticals. The current research landscape highlights the importance of such compounds in addressing unmet medical needs, and 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide stands out as a compound with significant therapeutic potential.

The benzyloxy group in the molecular structure of this compound adds another layer of complexity, which could influence its pharmacokinetic properties. Benzyloxy-substituted compounds are known to exhibit improved solubility and stability, which are crucial factors for drug formulation and delivery. Additionally, the presence of the thiophen-2-yl moiety suggests potential interactions with sulfur-containing biomolecules, which are often involved in various metabolic pathways. This feature could be exploited to design drugs that target specific enzymatic or receptor systems.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with high accuracy. These tools have been instrumental in identifying lead compounds for further optimization. In the case of 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide, computational studies have suggested that it may interact with proteins involved in inflammation and cell signaling pathways. This finding aligns with the growing interest in developing drugs that modulate these pathways for treating chronic diseases.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed chemists to introduce complex functional groups into the molecular framework while maintaining structural integrity. The development of efficient synthetic routes is essential for scaling up production and making these compounds accessible for further research and development.

The potential applications of 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for studying molecular interactions and developing new diagnostic agents. Additionally, the compound's ability to cross-react with other molecules could make it useful in material science applications, such as designing novel polymers or coatings with enhanced functionality.

In conclusion, 3-(benzyloxy)-N-(thiophen-2-yl)methyl-1,2-oxazole-5-carboxamide (CAS No. 1428358-57-9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its complex molecular structure integrates various pharmacophoric elements that could enhance its binding affinity and selectivity towards biological targets. The ongoing exploration of this compound underscores the importance of heterocyclic compounds in addressing global health challenges and highlights the need for continued investment in synthetic chemistry and drug discovery.

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